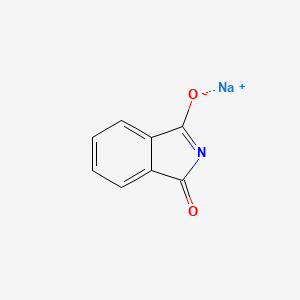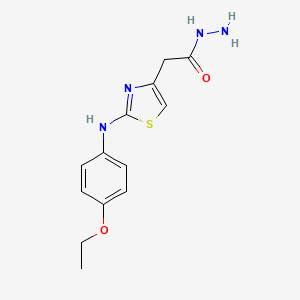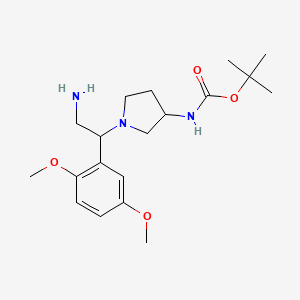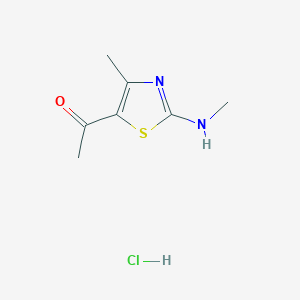![molecular formula C15H20ClN3 B11763797 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C15H20ClN3 and a molecular weight of 277.79 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system attached to a benzonitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride involves several steps. One common synthetic route includes the reaction of 2,7-diazaspiro[4.4]nonane with benzonitrile under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve bulk synthesis techniques and custom synthesis services to meet the demand for this compound .
Chemical Reactions Analysis
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The diazaspiro nonane ring system is believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
2,7-Diazaspiro[4.4]nonane derivatives: These compounds share the same spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzonitrile derivatives: Compounds with different substituents on the benzonitrile moiety can exhibit distinct reactivity and applications.
The uniqueness of 4-(2,7-Diazaspiro[4
Properties
Molecular Formula |
C15H20ClN3 |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c16-9-13-1-3-14(4-2-13)10-18-8-6-15(12-18)5-7-17-11-15;/h1-4,17H,5-8,10-12H2;1H |
InChI Key |
HTSUDKUVSFCJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)CC3=CC=C(C=C3)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)

![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)





